Cas no 13877-91-3 (b-Ocimene (>90%))

Technical Introduction: b-Ocimene (>90%) b-Ocimene (>90%) is a high-purity monoterpene hydrocarbon, primarily used in fragrance formulation, flavoring, and specialty chemical applications. Its characteristic woody, citrus-like aroma makes it valuable in perfumery and aromatherapy. As a natural constituent of essential oils, it also serves as an intermediate in organic synthesis. The high purity (>90%) ensures consistency in performance, reducing variability in end products. Its low viscosity and volatility facilitate easy incorporation into formulations. Additionally, b-Ocimene exhibits potential as a bioactive compound in agrochemical and pharmaceutical research. The product is typically supplied as a clear, colorless liquid with stabilized storage properties to maintain integrity under recommended conditions.
b-Ocimene (>90%) structure
b-Ocimene (>90%) structure
Product Name:b-Ocimene (>90%)
CAS No:13877-91-3
MF:C10H16
MW:136.234043121338
CID:195689
PubChem ID:329830629
Update Time:2025-06-15

b-Ocimene (>90%) Chemical and Physical Properties

Names and Identifiers

    • 1,3,6-Octatriene,3,7-dimethyl-
    • OCIMENE
    • β-Ocimene
    • (E)-beta-ocimene
    • 3,6-Octatriene,3,7-dimethyl-1
    • 3,7-Dimethyl-1,3,6-octatrien
    • 3,7-Dimethyl-1,3,6-octatrien,3,7-Dimethyl-1,3,6-octatriene
    • 3,7-DIMETHYL-1,3,6-OCTATRIENE
    • 3,7-dimethyl-1,3,6-octetriene
    • 3,7-dimethylocta-1,3,6-triene
    • 6-octatriene,3,7-dimethyl-3
    • FEMA 3539
    • ocimene,mixtureofisomers
    • p-Ocimene
    • beta-Ocimene
    • C09873
    • b-OciMene
    • (Z)-β-ocimene
    • E-beta-Ocimene
    • J-007176
    • 1,3,6-Octatriene, 3,7-dimethyl-, (E)-
    • DTXSID8040567
    • (E)-beta -Ocimene
    • Ocimene, trans
    • (E)-Ocimene
    • .beta.-Ocimene, (E)-
    • 3,7-Dimethyl-(E)-1,3,6-Octatriene
    • trans-beta -Ocimene
    • 3,7-Dimethyl-1,3,6-octatriene (natural)
    • .beta.-trans-Ocimene
    • (E)- .beta.-Ocimene
    • beta-Ocimene 100 microg/mL in Methanol
    • (E)-3,7-Dimethyloctatriene
    • Ocimene, trans-.beta.-
    • Ocimene, trans-beta-
    • beta -trans-Ocimene
    • ocimene (e-beta-)
    • 3779-61-1
    • E-3,7-Dimethyl-1,3,6-octatriene
    • (3E)-3,7-dimethyl-octa-1,3,6-triene
    • (E)-3,7-Dimethylocta-1,3,6-triene
    • OCIMENE TRANS-.BETA.-FORM [MI]
    • Q26777012
    • 3,7-DIMETHYLOCTA-1,3,6-TRIENE, (E)-
    • IHPKGUQCSIINRJ-UHFFFAOYSA-N
    • EINECS 223-241-5
    • CHEBI:64280
    • FEMA No. 3539
    • Ocimene(mixture of isomers)
    • trans-.beta.-Ocimene
    • EINECS 237-641-2
    • 27400-72-2
    • .beta.-Ocimene
    • UNII-V96I2PX4L5
    • CS-0064406
    • A-Ocimene
    • Octatriene, 3,7-dimethyl-, (E)-
    • AKOS015903787
    • (e)-3,7-dimethyl-1,3,6-octatriene
    • .beta.-(E)-Ocimene
    • 3,7-Dimethyl-(E)-Octatriene
    • LMPR0102010021
    • (3E)-beta-ocimene
    • AS-80273
    • 3,7-dimethyl-1,3E,6-octatriene
    • 13877-91-3
    • V96I2PX4L5
    • beta-OCIMENE, (3E)-
    • trans-3,7-dimethylocta-1,3,6-triene
    • .BETA.-OCIMENE, (3E)-
    • t-.beta.-Ocimene
    • beta -(E)-Ocimene
    • 3,7-DIMETHYLOCTA-1,3,6-TRIENE, (3E)-
    • bmse000964
    • 38BQ4UYY06
    • Ocimene, beta-
    • beta-trans-Ocimene
    • HY-117215
    • trans-3,7-Dimethyl-1,3,6-Octatriene
    • UNII-38BQ4UYY06
    • DIMETHYL-1,3,6-OCTATRIENE [FHFI]
    • Ocimene (E)
    • NS00013049
    • trans-beta-Ocimene
    • OCIMENE TRANS-.BETA.-FORM
    • (3E)-3,7-dimethylocta-1,3,6-triene
    • Ocimene trans-beta-form
    • 1,3,6-Octatriene, 3,7-dimethyl-
    • CHEMBL2228374
    • 1,3,6-Octatriene, 3,7-dimethyl-, (3E)-
    • trans-Ocimene
    • (3E)-3,7-Dimethyl-1,3,6-octatriene
    • trans-
    • CS-0143761
    • trans-?-Ocimene
    • HY-117215A
    • b-Ocimene (>90%)
    • MDL: MFCD00026437
    • Inchi: 1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+
    • InChI Key: IHPKGUQCSIINRJ-CSKARUKUSA-N
    • SMILES: C(/C=C(/C=C)\C)/C=C(\C)/C

Computed Properties

  • Exact Mass: 136.12500
  • Monoisotopic Mass: 136.125
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 0.818 g/mL at 20 °C(lit.)
  • Melting Point: -27.17°C (estimate)
  • Boiling Point: 65-66 °C/13 mmHg
  • Flash Point: Fahrenheit: 100.4 ° f
    Celsius: 38 ° c
  • Refractive Index: n20/D 1.485
  • Solubility: Insuluble (2.7E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 3.47500
  • FEMA: 3539 | 3,7-DIMETHYL-1,3,6-OCTATRIENE
  • Color/Form: 2000 μg/mL in methanol

b-Ocimene (>90%) Security Information

  • Symbol: GHS02
  • Signal Word:Warning
  • Hazard Statement: H226
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN2319 3
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: S16
  • Risk Phrases:R10
  • Storage Condition:2-8°C

b-Ocimene (>90%) Customs Data

  • HS CODE:2901299090
  • Customs Data:

    China Customs Code:

    2901299090

    Overview:

    2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

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b-Ocimene (>90%) Production Method

Production Method 1

Reaction Conditions
1.1R:H2, C:320574-18-3, S:174501-65-6, S:PhMe, 8 h, 95°C, 600 psi
Reference
Biphasic hydrogenation and hydroformylation of natural olefins with a binuclear rhodium complex in ionic liquid/toluene
By Baricelli, Pablo J. et al, Journal of Chemistry and Chemical Engineering, 2013, 7(4), 299-305

Production Method 2

Reaction Conditions
1.1C:Al2O3, S:CO2, S:Me(CH2)4Me, 190°C, 190 atm
Reference
Cyclization of citronellal in a supercritical solvent in a flow reactor in the presence of Al2O3
By Anikeev, V. I. et al, Russian Journal of Physical Chemistry A, 2012, 86(12), 1917-1919

Production Method 3

Reaction Conditions
1.1R:KH, S:THF, 15 min, cooled; rt; 2 h, rt
1.2S:THF, 10 min, rt; 3 h, rt
2.1C:AlCl3, S:Me2CO, 4 h, 80°C, 0.5 MPa
Reference
A sustainable route from the renewable myrcene to methyl ethers via direct hydroalkoxylation
By Behr, Arno et al, Catalysis Science & Technology, 2012, 2(1), 88-92

Production Method 4

Reaction Conditions
1.10.5 h, 453K
2.1R:O2, 2 h, 413K
Reference
Catalytic reactions of linalool and linalyl acetate on wide-pore zeolites and mesoporous MCM-41
By Ramishvili, Ts. M. et al, Vestnik Moskovskogo Universiteta, 2007, 48(4), 223-229

Production Method 5

Reaction Conditions
1.1R:Isopentadiene, C:192572-52-4, C:Ni acetylacetonate, S:PhMe, 1 h, rt; -10 - -5°C
1.2R:Al(i-Bu)3, 30 min, -10 - -5°C; 30 min, -10°C
1.31 h, -10 - 10°C; 8 h, 36-42°C
1.4R:HCl, S:H2O, 15-20°C
Reference
Pyrylium salts with long alkyl substituents. 11. Pyridines with long alkyl substituents as ligands in oligomerization of isoprene
By Bogatian, Mariana Viorica et al, Revue Roumaine de Chimie, 2006, 51(7-8), 735-741

Production Method 6

Reaction Conditions
1.1R:DCC, R:CuCl, S:THF
Reference
Pseudourea-mediated dehydration of tertiary and benzylic alcohols
By Majetich, George et al, New Journal of Chemistry, 1999, 23(2), 129-131

Production Method 7

Reaction Conditions
1.1C:12173-10-3, 3 h, 140°C
Reference
Clinoptilolite as a natural, active zeolite catalyst for the chemical transformations of geraniol
By Fajdek-Bieda, Anna et al, Reaction Kinetics, 2021, 133(2), 997-1011

Production Method 8

Reaction Conditions
1.1C:63800-37-3, 3 h, 120°C
Reference
Influence of Technological Parameters on the Isomerization of Geraniol Using Sepiolite
By Fajdek-Bieda, Anna et al, Catalysis Letters, 2020, 150(3), 901-911

Production Method 9

Reaction Conditions
1.1C:161337-67-3, 0.5 h, 110°C, 60 mmHg
Reference
Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins
By Keskivali, J. et al, RSC Advances, 2018, 8(27), 15111-15118

Production Method 10

Reaction Conditions
1.1C:Amberlyst 15, S:PhMe, 5 h, 60-70°C
Reference
Amberlyst-15-Catalyzed Efficient Cyclization of γ- and δ-Unsaturated Alcohols: Green Synthesis of Oxygen Heterocycles
By Singh, Soni A. et al, Synthetic Communications, 2010, 40(1), 74-80

Production Method 11

Reaction Conditions
1.1S:Benzene
Reference
Zeolite assisted dehydration of terpenic alcohols: convenient synthesis of 1,3-dienes and oxepane
By Reddy, P. Veera and Bhat, Sujata V., Journal of the Indian Chemical Society, 1998, 75(10-12), 688-689

Production Method 12

Reaction Conditions
1.1
Reference
Flash vacuum thermolysis of terpenic compounds in the pinane series
By Lemee, Laurent et al, Synthetic Communications, 1995, 25(9), 1313-18

Production Method 13

Reaction Conditions
1.1R:Br2, S:H2O
2.1
2.2R:Et3N
2.3R:t-BuOK
Reference
α-Haloalkanesulfonyl bromides in organic synthesis. 5. Versatile reagents for the synthesis of conjugated polyenes, enones, and 1,3-oxathiole 1,1-dioxides
By Block, Eric et al, Journal of the American Chemical Society, 1986, 108(15), 4568-80

b-Ocimene (>90%) Raw materials

b-Ocimene (>90%) Preparation Products

b-Ocimene (>90%) Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:13877-91-3)OCIMENE
Order Number:sfd7906
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:13877-91-3)罗勒烯
Order Number:LE2474059;LE15952
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
Price ($):discuss personally
Email:18501500038@163.com

b-Ocimene (>90%) Related Literature

Additional information on b-Ocimene (>90%)

Properties and Applications of b-Ocimene (>90%) and CAS No 13877-91-3 in Modern Chemical and Pharmaceutical Research

b-Ocimene (>90%), identified by the chemical compound CAS No 13877-91-3, is a highly pure isomer of ocimene, a naturally occurring monoterpene hydrocarbon. This compound has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and industrial applications due to its unique structural and functional properties. The high purity (>90%) ensures minimal impurities, making it an ideal candidate for sensitive applications where chemical integrity is paramount.

The molecular structure of b-Ocimene (>90%) consists of a cyclic monoterpene with a double bond in the trans configuration, contributing to its distinct aroma and reactivity. This structural feature makes it a valuable intermediate in synthesizing various fragrances, flavors, and pharmaceutical compounds. Recent advancements in synthetic chemistry have leveraged this compound to develop novel methodologies for constructing complex organic molecules, particularly in the synthesis of bioactive natural products.

In pharmaceutical research, b-Ocimene (>90%) has been explored for its potential biological activities. Studies have indicated that ocimene derivatives exhibit anti-inflammatory, antimicrobial, and antioxidant properties. These findings have spurred interest in developing new therapeutic agents based on ocimene derivatives. For instance, researchers have investigated the incorporation of ocimene into drug delivery systems to enhance bioavailability and targeted action of active pharmaceutical ingredients (APIs). The high purity of CAS No 13877-91-3 ensures that these studies are conducted with minimal interference from impurities, leading to more reliable and reproducible results.

The industrial applications of b-Ocimene (>90%) are equally diverse. In the fragrance industry, its clean, slightly citrusy aroma makes it a preferred component in perfumes and personal care products. Its stability under various conditions enhances the longevity of scents in formulations. Additionally, ocimene has been utilized as a flavoring agent in food and beverage products, imparting a fresh, herbal note to beverages and confections.

Recent research has also highlighted the role of b-Ocimene (>90%) in sustainable chemistry. As the demand for eco-friendly solvents and additives grows, ocimene has emerged as a promising alternative to traditional petroleum-based chemicals. Its biodegradability and low toxicity make it an attractive option for green chemistry initiatives. For example, researchers have developed biodegradable coatings using ocimene derivatives that are effective in protecting agricultural products from spoilage while being environmentally benign.

The synthesis of b-Ocimene (>90%) has seen significant advancements in recent years. Traditional methods often involve complex multi-step processes with moderate yields. However, novel catalytic approaches have been developed to improve efficiency and selectivity. These methods often employ transition metal catalysts that facilitate the formation of specific double bonds or ring structures with high precision. Such innovations not only enhance the yield but also reduce waste generation, aligning with global sustainability goals.

In conclusion, b-Ocimene (>90%), identified by CAS No 13877-91-3, is a versatile compound with broad applications across multiple industries. Its unique properties make it invaluable in pharmaceutical research, fragrance formulation, flavor enhancement, and sustainable chemistry initiatives. As research continues to uncover new applications for this compound, its importance is expected to grow further. The high purity available ensures that researchers and manufacturers can rely on consistent quality for their respective applications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:13877-91-3)OCIMENE
sfd7906
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13877-91-3)罗勒烯
LE2474059;LE15952
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email